N-Allyloxycarbonyl Moxifloxacin
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Overview
Description
Scientific Research Applications
Enhanced Antibacterial Spectrum
N-Allyloxycarbonyl Moxifloxacin exhibits a broad spectrum of antibacterial activity, notably against Gram-positive pathogens like Streptococcus pneumoniae, while retaining efficacy against Gram-negative bacteria. Its pharmacological profile, marked by a convenient once-daily dosing and dual routes of excretion, facilitates its use in treating respiratory infections without requiring dosage adjustment for renal or hepatic insufficiency (Ball, 2000).
Nanoparticle Formation for Enhanced Delivery
Research into the formation of this compound nanoparticles through charge-transfer interactions offers a novel approach for removing and utilizing discarded antibiotics. This method generates well-organized nanoparticles that could potentially enhance drug delivery mechanisms and improve therapeutic outcomes (Adam, Refat, & Saad, 2015).
Electrochemical Sensors for Detection
Developing electrochemical sensors based on molecularly imprinted polymers for the detection of this compound offers a selective and sensitive method for monitoring the drug in pharmaceutical formulations and biological samples. Such advancements provide essential tools for quality control and clinical applications, ensuring drug safety and efficacy (Jiang, Li, & Zhang, 2016).
Gastrointestinal Tissue Penetration
Studies on the penetration of this compound into gastrointestinal mucosal tissues reveal its potential for treating bacterial infections of the GI tract. The drug accumulates in the mucosa of the stomach, small bowel, and colon, suggesting its applicability in clinical settings for addressing GI-tract infections (Wirtz et al., 2004).
Mechanism of Action
Target of Action
N-Allyloxycarbonyl Moxifloxacin, a derivative of Moxifloxacin, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair . Moxifloxacin has been found to have a higher affinity for bacterial DNA gyrase than for mammalian .
Mode of Action
The mode of action of this compound involves the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, transcription, and repair . This disruption leads to the destabilization of the bacterial cell and ultimately results in cell death .
Pharmacokinetics
The pharmacokinetics of Moxifloxacin involve absorption, distribution, metabolism, and excretion (ADME). Moxifloxacin is metabolized in the liver, with about 52% of the dose undergoing hepatic metabolism . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolized Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . The elimination half-life of Moxifloxacin is approximately 12-16 hours .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes involved in bacterial DNA synthesis, the compound disrupts critical cellular processes, leading to bacterial cell death . This makes it effective in treating various bacterial infections .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can reduce the efficacy of Moxifloxacin . When combined with other agents such as n-acetyl-l-cysteine (nac), the antibiofilm efficacy of moxifloxacin can be significantly enhanced . This suggests that the action, efficacy, and stability of this compound can be influenced by the specific environmental context in which it is used .
Safety and Hazards
Future Directions
While specific future directions for N-Allyloxycarbonyl Moxifloxacin are not detailed in the search results, there are studies on the development of moxifloxacin-loaded nanosystems for improved antibacterial activity . This suggests that the development of novel delivery systems could be a potential future direction for this compound.
properties
IUPAC Name |
7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32)/t14-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKXWGXSJEFGB-IFXJQAMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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